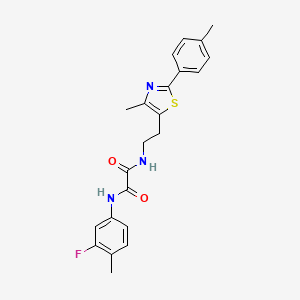![molecular formula C24H20O3 B2446190 [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate CAS No. 298215-38-0](/img/structure/B2446190.png)
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate” is a chemical compound. It belongs to the class of compounds known as chalcones, which can be easily synthesized and their analogs can also be isolated from natural products .
Synthesis Analysis
Chalcones, including this compound, can be easily synthesized . The 4-cyanophenyl and 4-methylbenzoyl units are disposed in a trans fashion about the C7 C8 double bond .Molecular Structure Analysis
In the molecule, the phenyl rings are inclined to one another by 48.04 (9) degrees . The dihedral angle between the planes of the C1–C6 and C10–C15 benzene rings is 48.04 (9) and these benzene rings are inclined to the plane defined by the propene atoms C7, C8 and C9 by 16.0 (1) and 32.6 (1), respectively, while O1 lies 0.24 (1) A away from the propene plane .Scientific Research Applications
Synthesis and Optical Properties
The synthesis and optical properties of polymers bearing phenyl and benzamide structures with oligothiophene groups have been explored for their potential in creating new materials with controlled polymerization and specific optical characteristics. These polymers display unique properties due to the π-stacked interaction between bithiophene chromophores, making them interesting for applications in materials science and optoelectronics (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).
Mesomorphic and Liquid Crystalline Properties
The structural modification of molecules to include 4-methylbenzoate units has led to the development of new mesogenic compounds that exhibit liquid crystalline phases. These studies are crucial for understanding the role of molecular structure in determining the mesomorphic behavior of liquid crystals, which is essential for designing new materials for displays and other applications involving liquid crystallinity (Prajapati & Modi, 2010).
Material Chemistry and Corrosion Inhibition
Chalcone derivatives, specifically those with structural elements related to the compound of interest, have been synthesized and studied for their potential as corrosion inhibitors for mild steel in acidic media. These studies involve understanding the adsorption behavior and protective film formation on metal surfaces, contributing to the development of new corrosion-resistant materials and coatings (Ramaganthan et al., 2015).
Nonlinear Optical Properties
Research into chalcone derivatives with structural similarities to the compound of interest has shown significant potential in the field of nonlinear optics. Single crystal growth and characterization of these derivatives reveal their applicability in creating materials with desirable optical properties for applications in photonics and optoelectronics. The studies highlight the importance of molecular structure in determining the nonlinear optical behavior of these materials (Parol et al., 2020).
properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-17-3-10-20(11-4-17)23(25)16-9-19-7-14-22(15-8-19)27-24(26)21-12-5-18(2)6-13-21/h3-16H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDFADZOLFTDDP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

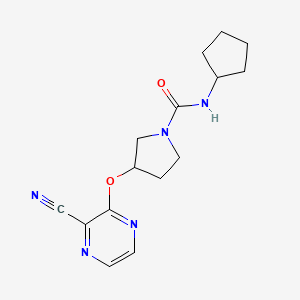
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2446110.png)
![5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2446112.png)
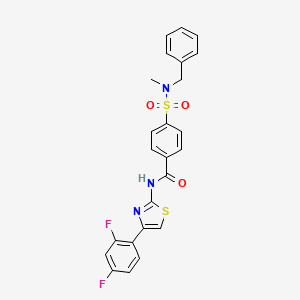
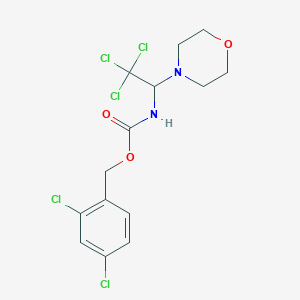
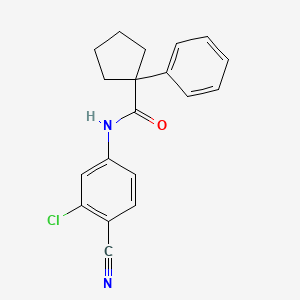
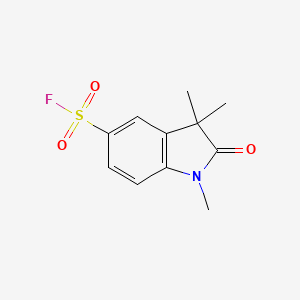
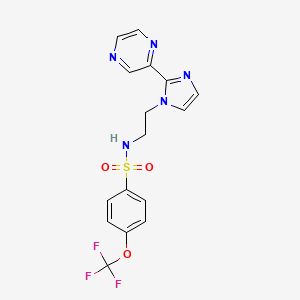
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2446123.png)
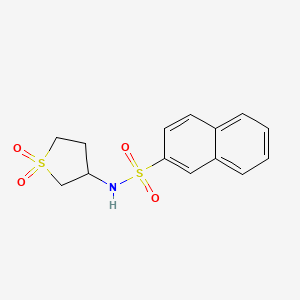

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2446126.png)

